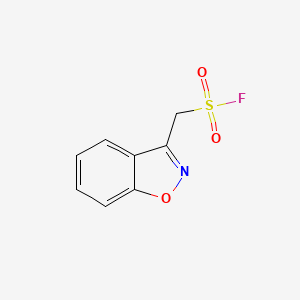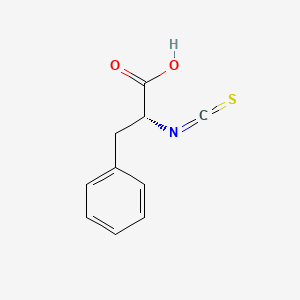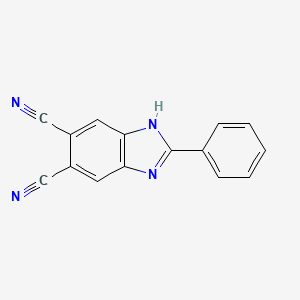
2-(Propylthio)-1-(p-tolyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylthio)-1-(p-tolyl)ethan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of a propylthio group attached to an ethanone backbone, with a p-tolyl group attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with a propylthiol reagent under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the propylthiol, followed by nucleophilic substitution on the carbonyl carbon of p-tolyl ethanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Various nucleophiles like amines, thiols, or halides, with bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the propylthio group.
Applications De Recherche Scientifique
2-(Propylthio)-1-(p-tolyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Propylthio)-1-(p-tolyl)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The p-tolyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylthio)-1-(p-tolyl)ethan-1-one
- 2-(Ethylthio)-1-(p-tolyl)ethan-1-one
- 2-(Butylthio)-1-(p-tolyl)ethan-1-one
Uniqueness
2-(Propylthio)-1-(p-tolyl)ethan-1-one is unique due to the specific length of its propylthio chain, which can influence its chemical reactivity and biological activity. Compared to its methylthio and ethylthio analogs, the propylthio group provides a balance between lipophilicity and steric effects, potentially enhancing its interactions with molecular targets.
Propriétés
Formule moléculaire |
C12H16OS |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C12H16OS/c1-3-8-14-9-12(13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Clé InChI |
UCYPNAJNYPYGBW-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


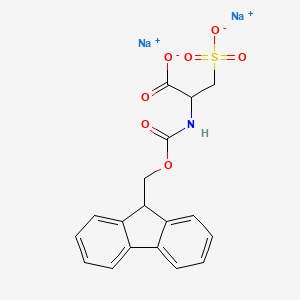
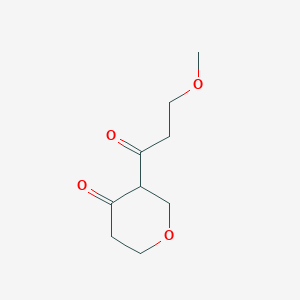

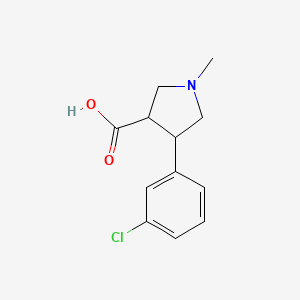
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)
